REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([C:8]#[N:9])=[N:6][CH:7]=1.[CH3:11][O-:12].[Na+]>CO>[CH3:11][O:12][C:2]1[CH:3]=[C:4]([CH3:10])[C:5]([C:8]#[N:9])=[N:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)C#N)C
|
Name
|
sodium methoxide
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 12 h
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to one third of its volume
|
Type
|
ADDITION
|
Details
|
The concentrated solution was diluted with water (150 mL)
|
Type
|
EXTRACTION
|
Details
|
the products were extracted with chloroform (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water (2×50 mL), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica gel
|
Type
|
WASH
|
Details
|
washing with chloroform
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=NC1)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |